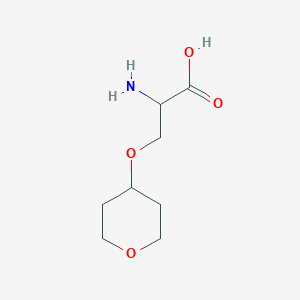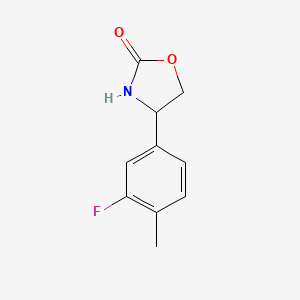
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is an organic compound with the molecular formula C15H20O2 It features a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a tert-pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with 2-hydroxy-5-(tert-pentyl)benzaldehyde under acidic conditions to form the desired methanone. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-(tert-pentyl)phenyl)methanone or cyclopropyl(2-carboxy-5-(tert-pentyl)phenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanol.
Substitution: Formation of various substituted cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanones.
Aplicaciones Científicas De Investigación
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(2-hydroxy-5-(tert-butyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-amyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-hexyl)phenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is unique due to the specific combination of its functional groups and the steric effects of the tert-pentyl group. This combination can result in distinct reactivity and selectivity compared to similar compounds, making it a valuable tool for various research applications .
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3 |
Clave InChI |
BSLPQNXCHXDIMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



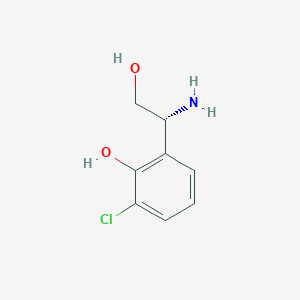
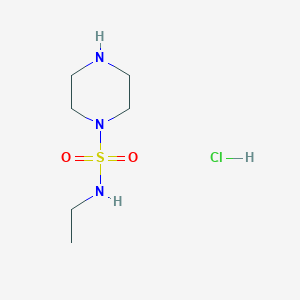

![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)


![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
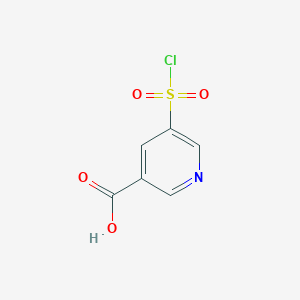
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
